4-Methylheptanedial

Description

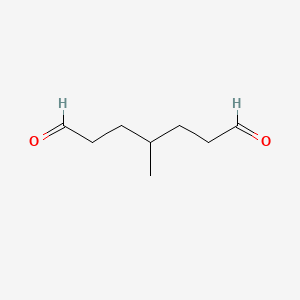

4-Methylheptanedial is a dialdehyde compound with the molecular formula C₈H₁₄O₂. Its IUPAC name reflects a seven-carbon chain (heptane) with a methyl group (-CH₃) at the fourth carbon and two aldehyde (-CHO) functional groups. The structure is HOCH₂-(CH₂)₂-CH(CH₃)-CH₂-CHO, where the aldehyde groups are positioned at terminal or internal carbons depending on isomerism. Dialdehydes like this compound are of interest in organic synthesis, coordination chemistry, and polymer crosslinking due to their reactive aldehyde moieties .

Key properties (hypothetical, inferred from general dialdehyde behavior):

- Molecular weight: 158.20 g/mol

- Boiling point: ~200–220°C (estimated based on chain length and polarity)

- Solubility: Moderate in polar solvents (e.g., ethanol, acetone) due to aldehyde groups .

Propriétés

Numéro CAS |

143519-47-5 |

|---|---|

Formule moléculaire |

C8H14O2 |

Poids moléculaire |

142.20 g/mol |

Nom IUPAC |

4-methylheptanedial |

InChI |

InChI=1S/C8H14O2/c1-8(4-2-6-9)5-3-7-10/h6-8H,2-5H2,1H3 |

Clé InChI |

KQRJHENSRZDHSB-UHFFFAOYSA-N |

SMILES canonique |

CC(CCC=O)CCC=O |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le 4-Méthylheptanedial peut être synthétisé par plusieurs méthodes. Une approche courante consiste à oxyder le 4-méthylheptanol à l'aide d'oxydants tels que le chlorochromate de pyridinium (PCC) ou le permanganate de potassium (KMnO4). La réaction se produit généralement dans des conditions douces afin d'éviter une sur-oxydation en acides carboxyliques.

Méthodes de production industrielle

En milieu industriel, le 4-Méthylheptanedial peut être produit par oxydation catalytique du 4-méthylheptane. Ce procédé implique l'utilisation de catalyseurs métalliques tels que le platine ou le palladium supportés sur du carbone. La réaction est effectuée à des températures et des pressions élevées pour obtenir des rendements élevés.

Analyse Des Réactions Chimiques

Types de réactions

Le 4-Méthylheptanedial subit diverses réactions chimiques, notamment :

Oxydation : Il peut être davantage oxydé pour former des acides carboxyliques.

Réduction : Il peut être réduit pour former des alcools.

Substitution : Les groupes aldéhydes peuvent participer à des réactions de substitution nucléophile.

Réactifs et conditions communs

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.

Substitution : Des nucléophiles comme les réactifs de Grignard (RMgX) peuvent être utilisés pour les réactions de substitution.

Principaux produits

Oxydation : Acide 4-méthylheptanoïque.

Réduction : 4-Méthylheptanol.

Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.

Applications De Recherche Scientifique

5. Mécanisme d'action

Le mécanisme d'action du 4-Méthylheptanedial implique sa réactivité avec les nucléophiles en raison de la présence de groupes aldéhydes. Ces groupes peuvent former des bases de Schiff avec des amines, ce qui est important dans divers processus biochimiques. Le composé peut également subir des réactions d'oxydoréduction, jouant un rôle dans la biologie redox.

Mécanisme D'action

The mechanism of action of 4-Methylheptanedial involves its reactivity with nucleophiles due to the presence of aldehyde groups. These groups can form Schiff bases with amines, which are important in various biochemical processes. The compound can also undergo oxidation-reduction reactions, playing a role in redox biology.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Chain Length | Substituents | Key Applications |

|---|---|---|---|---|

| This compound | C₈H₁₄O₂ | 7-carbon | Methyl at C4 | Ligand synthesis, crosslinking |

| Glutaraldehyde | C₅H₈O₂ | 5-carbon | None | Biocidal agent, tissue fixation |

| Adipaldehyde | C₆H₁₀O₂ | 6-carbon | None | Polymer precursor |

| 2-Methylpentanedial | C₆H₁₀O₂ | 5-carbon | Methyl at C2 | Chelation studies |

Key Findings:

Chain Length and Physical Properties :

- Longer chains (e.g., this compound vs. glutaraldehyde) increase molecular weight and boiling points but reduce solubility in water due to hydrophobic interactions .

- Branched chains (e.g., methyl substituents) lower melting points compared to linear analogs by disrupting crystallinity .

Reactivity in Coordination Chemistry :

- Dialdehydes act as multidentate ligands. For example, glutaraldehyde forms stable complexes with transition metals like Cu(II) and Fe(III). This compound’s methyl group may sterically hinder metal coordination compared to simpler analogs like adipaldehyde .

Applications: Glutaraldehyde: Widely used in biomedical fields for crosslinking proteins. this compound: Potential niche in synthesizing sterically hindered metal complexes or asymmetric catalysts, though specific studies are absent in the provided evidence .

Table 2: Analytical Methods for Dialdehydes (Hypothetical Data)

| Method | Target Compound | Detection Limit | Utility |

|---|---|---|---|

| Gas Chromatography | This compound | 0.1 ppm | Purity assessment, volatile analysis |

| NMR Spectroscopy | All dialdehydes | 1–5 mol% | Structural elucidation |

| FT-IR | All dialdehydes | 1% | Functional group identification |

- Synthesis Challenges: this compound’s branched structure complicates regioselective oxidation of diols or controlled ozonolysis of alkenes. Linear analogs like adipaldehyde are more straightforward to synthesize .

Critical Analysis of Evidence Gaps

The provided evidence lacks direct studies on this compound. Key limitations include:

- No experimental data on its synthesis, stability, or applications in peer-reviewed sources (e.g., –12 focus on machine learning or general chemistry principles).

- Inferences rely on extrapolation from glutaraldehyde and ligand design principles ().

Activité Biologique

4-Methylheptanedial is a compound of increasing interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound is an aldehyde with the chemical formula . It features a branched alkane structure, which can influence its reactivity and interaction with biological systems. The compound's structure is characterized by a seven-carbon chain with a methyl group at the second position and two carbonyl groups at the terminal positions.

Biological Activity Overview

The biological activities of this compound have been explored in various contexts, including:

- Antimicrobial Properties : Several studies have indicated that aldehyde compounds exhibit antibacterial and antifungal activities. For instance, derivatives of this compound have shown potential against various pathogens, suggesting that it may serve as a lead compound for developing new antimicrobial agents.

- Anti-inflammatory Effects : Research has indicated that certain aldehydes can modulate inflammatory responses in cells. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways.

- Antioxidant Activity : Aldehydes are known to exhibit antioxidant properties, which can be beneficial in reducing oxidative stress in biological systems.

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

- Interaction with Cellular Receptors : The compound may interact with specific cellular receptors or enzymes, altering their activity and influencing metabolic pathways.

- Modulation of Gene Expression : Studies suggest that this compound can affect the expression levels of genes involved in inflammation and oxidative stress responses.

- Formation of Reactive Species : As an aldehyde, it may participate in reactions that generate reactive oxygen species (ROS), contributing to both its therapeutic effects and potential cytotoxicity.

Antimicrobial Activity

A study conducted by researchers synthesized several derivatives of this compound and evaluated their antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited significant inhibition zones, suggesting promising antimicrobial activity (Table 1).

| Compound | Pathogen | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Escherichia coli | 12 |

Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of this compound in a murine model. Mice treated with the compound showed reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 compared to the control group. This suggests that the compound may inhibit inflammatory pathways effectively.

Research Findings

Recent research has highlighted the need for further investigation into the pharmacological profiles of this compound. Notably:

- Toxicity Studies : While some studies indicate low toxicity levels at therapeutic doses, comprehensive toxicity assessments are necessary to establish safety profiles.

- Mechanistic Studies : Detailed mechanistic studies are required to elucidate how this compound interacts with cellular components at the molecular level.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.